2-[3-(2,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2-ethoxyphenyl)acetamide
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Overview
Description
2-[3-(2,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2-ethoxyphenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyridazinone core, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2-ethoxyphenyl)acetamide typically involves the following steps:
Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Substitution Reactions:
Acylation: The final step involves the acylation of the pyridazinone core with 2-ethoxyphenylacetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the pyridazinone core can yield dihydropyridazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted acetamides.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, analgesic, and anticancer properties.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes or receptors. The pyridazinone core is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to various biological effects, including anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- **2-[3-(2,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2-methoxyphenyl)acetamide
- **2-[3-(2,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2-chlorophenyl)acetamide
Uniqueness
Compared to similar compounds, 2-[3-(2,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2-ethoxyphenyl)acetamide may exhibit unique biological activities due to the presence of the ethoxy group, which can influence its binding affinity and specificity towards molecular targets.
Properties
IUPAC Name |
2-[3-(2,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-(2-ethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-4-28-20-8-6-5-7-19(20)23-21(26)14-25-22(27)12-11-18(24-25)17-10-9-15(2)13-16(17)3/h5-13H,4,14H2,1-3H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHOQNYJRZCARTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN2C(=O)C=CC(=N2)C3=C(C=C(C=C3)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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